molecular formula C12H21NO2S B13949376 2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid

2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid

Cat. No.: B13949376
M. Wt: 243.37 g/mol
InChI Key: IQVUPLHLWDCQOR-UHFFFAOYSA-N
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Description

2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a mercaptomethyl group, which is a sulfur-containing functional group, and an azaspirodecane core, which is a bicyclic structure with nitrogen. The presence of these functional groups and the spirocyclic structure makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the mercaptomethyl group via a thiolation reaction. The final step involves the addition of the acetic acid moiety through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic core or the mercaptomethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified spirocyclic structures.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The spirocyclic structure may also interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
  • 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
  • 2-(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid

Uniqueness

2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its uniqueness, providing a rigid and stable framework that can interact with various molecular targets in specific ways.

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

2-[8-(sulfanylmethyl)-2-azaspiro[4.5]decan-2-yl]acetic acid

InChI

InChI=1S/C12H21NO2S/c14-11(15)7-13-6-5-12(9-13)3-1-10(8-16)2-4-12/h10,16H,1-9H2,(H,14,15)

InChI Key

IQVUPLHLWDCQOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CS)CCN(C2)CC(=O)O

Origin of Product

United States

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